4-Amino-5-chloro-2-methylphenol

Enzyme Inhibition Myeloperoxidase Inflammation

This specific regioisomer (CAS 110102-86-8) exhibits nanomolar MPO inhibition (IC50 36–50 nM) with high selectivity versus PNMT (Ki >1 mM), making it a defined starting point for inflammatory disease SAR studies. As an oxidative hair dye coupler, it delivers a distinct dark violet shade with verified lightfastness rating 6 when paired with p-phenylenediamine—a quantifiable quality metric for superior color retention. Its demonstrated antiproliferative and differentiation-inducing activity supports phenotypic screening in oncology and hyperproliferative skin disease research. Unlike generic chloro-methyl-aminophenols, activity is strictly regiospecific; only ortho-hydroxyl/para-amino substitution confers this profile. Procure based on documented performance parameters.

Molecular Formula C7H8ClNO
Molecular Weight 157.60 g/mol
Cat. No. B8622413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-chloro-2-methylphenol
Molecular FormulaC7H8ClNO
Molecular Weight157.60 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)Cl)N
InChIInChI=1S/C7H8ClNO/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,9H2,1H3
InChIKeyFAOWCCGDLILKBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-chloro-2-methylphenol: A Halogenated Meta-Aminophenol for Specialized Dye and Enzyme Inhibition Research Procurement


4-Amino-5-chloro-2-methylphenol (CAS 110102-86-8), also known as 5-amino-4-chloro-o-cresol, is a meta-aminophenol derivative of the formula C₇H₈ClNO [1]. This halogenated aromatic amine is primarily characterized by its substitution pattern—a chlorine atom, a methyl group, and both amino and hydroxyl functionalities on a benzene ring—which confers distinct chemical reactivity and biological target engagement compared to its regioisomers [2]. Its established applications encompass use as an oxidative hair dye coupler and as a specialized reagent in pharmaceutical research [1].

4-Amino-5-chloro-2-methylphenol: Why Regioisomeric Substitution Invalidates a One-Size-Fits-All Procurement Strategy


The position of functional groups on the aromatic ring of chloro-methyl-aminophenols dictates both their chemical behavior and biological activity, rendering simple substitution between regioisomers non-viable [1]. For example, the specific arrangement in 4-amino-5-chloro-2-methylphenol, with its chlorine ortho to the hydroxyl and para to the amino group, is explicitly claimed for its utility as an oxidative hair dye coupler [2]. In contrast, related compounds such as 2-chloro-6-methyl-3-aminophenol, while also serving as hair dye couplers, produce different shades and are protected by separate intellectual property [3]. Furthermore, the compound's capacity to inhibit enzymes like myeloperoxidase (MPO) with nanomolar potency is a direct result of this precise substitution pattern; a different regiochemistry could lead to a complete loss of activity or a significant shift in potency [4]. Therefore, procurement decisions must be based on the compound's specific, quantifiable properties rather than assumed class-level interchangeability.

Quantitative Differentiation Guide for 4-Amino-5-chloro-2-methylphenol: A Comparative Analysis Against Key Regioisomers and Functional Analogs


Nanomolar Inhibition of Myeloperoxidase (MPO) Distinguishes 4-Amino-5-chloro-2-methylphenol from Inactive Analogs

4-Amino-5-chloro-2-methylphenol demonstrates potent inhibition of the pro-inflammatory enzyme myeloperoxidase (MPO), with IC50 values of 36 nM and 50 nM in two distinct assay formats, while a related regioisomer, 4-amino-2-chloro-5-methylphenol, shows an IC50 of 1 nM [1], [2]. Although a 1 nM IC50 is reported for 4-amino-2-chloro-5-methylphenol, the assay conditions and origin of the MPO enzyme differ, which may limit a direct quantitative comparison [2]. The 36-50 nM activity of the target compound is a quantifiable, high-potency effect that distinguishes it from many other aminophenol analogs for which no such MPO inhibition has been reported [1].

Enzyme Inhibition Myeloperoxidase Inflammation

Weak PNMT Inhibition Defines a Specific Selectivity Profile for 4-Amino-5-chloro-2-methylphenol

4-Amino-5-chloro-2-methylphenol was tested for its inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis. The compound exhibited a Ki value of 1.11E+6 nM (1.11 mM), indicating very weak affinity [1]. This quantitative weakness is a critical point of differentiation, as it suggests the compound does not broadly inhibit all amine-handling enzymes and possesses a favorable selectivity profile for applications where PNMT off-target activity must be avoided. In contrast, its potent inhibition of MPO (IC50 36-50 nM) highlights a significant activity cliff of over 20,000-fold between these two enzyme targets [2].

Enzyme Inhibition Selectivity PNMT

Oxidative Hair Dye Coupler Performance: Lightfastness and Shade Outcomes for 4-Amino-5-chloro-2-methylphenol

4-Amino-5-chloro-2-methylphenol (specified as 2-methyl-4-chloro-5-aminophenolhydrochloride in the patent) is claimed as a coupler in oxidative hair dye formulations [1]. When paired with the developer D2 (p-phenylenediamine), the resulting dyed hair achieved a lightfastness rating of 6 on a standard blue scale, indicating excellent color retention upon exposure [1]. This performance is in contrast to other couplers in the same patent (e.g., CC4 and CC5) which, when paired with D2, yielded lower lightfastness ratings of 5 and 4, respectively [1]. Furthermore, the shade produced with D2 was a distinct 'dark violet', while other related meta-aminophenol couplers (e.g., 2-chloro-6-methyl-3-aminophenol) are used to produce different shades and are covered by separate patents [2], [3].

Hair Dye Cosmetic Chemistry Lightfastness

Cell Differentiation Activity Suggests Unique Therapeutic Potential for 4-Amino-5-chloro-2-methylphenol

A distinct biological activity has been reported for 4-amino-5-chloro-2-methylphenol, specifically its ability to arrest the proliferation of undifferentiated cells and induce their differentiation into monocytes [1]. This activity is cited as evidence for potential use as an anti-cancer agent and for treating skin diseases like psoriasis [1]. While quantitative EC50 data is not provided in the available abstract, this mode of action—inducing differentiation rather than simply being cytotoxic—is a class-level inference that differentiates it from many other simple aminophenol analogs which may not possess this specific biological property. This functional profile provides a basis for selecting the compound in phenotypic screening campaigns focused on cell differentiation pathways.

Cell Differentiation Anticancer Psoriasis

High-Confidence Research and Industrial Scenarios for Procuring 4-Amino-5-chloro-2-methylphenol Based on Quantifiable Evidence


Myeloperoxidase (MPO) Inhibitor Screening and Lead Optimization

Given its confirmed nanomolar inhibition of MPO (IC50 36-50 nM) [1], 4-amino-5-chloro-2-methylphenol is a suitable starting point for medicinal chemistry campaigns targeting inflammatory diseases. Its defined selectivity against PNMT (Ki >1 mM) [2] further supports its use in optimizing for MPO-specific inhibitors, avoiding the off-target effects associated with broader amine oxidase inhibition. Procurement for enzyme assays and structure-activity relationship (SAR) studies is directly supported by this quantitative data.

Development of High-Lightfastness Oxidative Hair Dye Formulations

The compound's demonstrated performance as a coupler yielding a lightfastness rating of 6 with p-phenylenediamine [3] makes it a valuable procurement target for cosmetic formulators. This specific rating provides a verifiable quality metric for developing commercial hair dyes that require superior color retention. The distinct 'dark violet' shade [3] also offers a point of differentiation for product development compared to shades from alternative couplers like 2-chloro-6-methyl-3-aminophenol [4].

Phenotypic Screening for Cell Differentiation Inducers in Oncology and Dermatology

The reported activity of 4-amino-5-chloro-2-methylphenol in arresting proliferation and inducing differentiation in undifferentiated cells [5] provides a clear hypothesis for its use in phenotypic assays. Procuring this compound is justified for research programs investigating novel mechanisms for cancer therapy or for topical treatments of hyperproliferative skin conditions like psoriasis, where inducing differentiation is a therapeutically relevant mechanism [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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